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Beta-nicotinamide adenine dinucleotide phosphate tetrasodium salt (reduced form) -

Beta-nicotinamide adenine dinucleotide phosphate tetrasodium salt (reduced form)

Catalog Number: EVT-8154724
CAS Number:
Molecular Formula: C21H34N7Na4O21P3
Molecular Weight: 905.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Beta-nicotinamide adenine dinucleotide phosphate tetrasodium salt (reduced form) is a crucial cofactor in various biochemical processes. It plays a significant role in anabolic reactions, serving as a reducing agent in numerous enzymatic reactions. The compound is primarily used in laboratory research and has applications across several fields, including biochemistry and molecular biology.

Source

This compound can be synthesized through various methods, often involving the reduction of beta-nicotinamide adenine dinucleotide phosphate. It is commercially available from multiple suppliers, including R&D Systems, Thermo Fisher Scientific, and Sigma-Aldrich, among others .

Classification

Beta-nicotinamide adenine dinucleotide phosphate tetrasodium salt (reduced form) belongs to the class of nucleotides and is categorized as a coenzyme. It is the reduced form of beta-nicotinamide adenine dinucleotide phosphate, which is essential for redox reactions in biological systems.

Synthesis Analysis

Methods

The synthesis of beta-nicotinamide adenine dinucleotide phosphate tetrasodium salt typically involves the following methods:

  1. Chemical Reduction: The compound can be synthesized by chemically reducing beta-nicotinamide adenine dinucleotide phosphate using reducing agents such as sodium borohydride.
  2. Enzymatic Methods: Enzymes like glucose-6-phosphate dehydrogenase can be utilized to convert beta-nicotinamide adenine dinucleotide phosphate into its reduced form in vitro.

Technical Details

  • Molecular Formula: C21H26N7O17P3Na4
  • Molecular Weight: 833.35 g/mol
  • Purity: Typically ≥93% for commercial preparations .
Molecular Structure Analysis

Structure

The molecular structure of beta-nicotinamide adenine dinucleotide phosphate tetrasodium salt features two nucleotide units linked by a phosphate group. The structure includes:

  • Adenine Base: A purine base that forms part of the nucleotide structure.
  • Nicotinamide Group: A pyridine derivative that contributes to the compound's biochemical activity.
  • Phosphate Groups: Three phosphate groups that provide the necessary charge and solubility properties.

Data

The compound appears as a white to pale yellow crystalline powder and is soluble in water, forming a clear solution at a concentration of 4% .

Chemical Reactions Analysis

Reactions

Beta-nicotinamide adenine dinucleotide phosphate tetrasodium salt participates in various biochemical reactions:

  1. Redox Reactions: It acts as a reducing agent, donating electrons in metabolic pathways such as the pentose phosphate pathway.
  2. Anabolic Reactions: It serves as a cofactor for enzymes involved in biosynthetic processes, including fatty acid synthesis and cholesterol synthesis.

Technical Details

The compound's role as an electron donor is critical for maintaining cellular redox balance and supporting anabolic metabolism .

Mechanism of Action

Process

The mechanism of action for beta-nicotinamide adenine dinucleotide phosphate tetrasodium salt involves its function as an electron carrier:

  1. Reduction: The compound accepts electrons during oxidative processes, becoming reduced to its active form.
  2. Electron Donation: In its reduced state, it donates electrons to various substrates during biosynthetic reactions.

Data

This electron transfer capability is vital for cellular processes that require energy input, particularly in anabolic pathways where it helps synthesize macromolecules from simpler precursors .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to pale yellow crystalline powder.
  • Solubility: Soluble in water; forms a clear solution at 4% concentration.
  • Stability: Stable under recommended storage conditions (-20 °C) with a shelf life of up to 60 months .

Chemical Properties

  • Molecular Weight: 833.35 g/mol.
  • Absorbance Characteristics:
    • Absorbance at 260 nm ranges from 168 to 180 for a 1% aqueous solution at pH 7.0.
    • Spectral ratios indicate specific absorbance characteristics useful for analytical purposes .
Applications

Beta-nicotinamide adenine dinucleotide phosphate tetrasodium salt (reduced form) has several scientific applications:

  1. Biochemical Research: Used extensively as a cofactor in enzyme assays and metabolic studies.
  2. Cell Culture: Employed in cell culture media to support anabolic processes.
  3. Pharmaceutical Development: Investigated for its role in drug metabolism and development due to its involvement in redox reactions.
Biosynthesis and Metabolic Integration of β-NADPH

Enzymatic Generation via the Pentose Phosphate Pathway

The pentose phosphate pathway (PPP) constitutes the primary metabolic route for NADPH generation in eukaryotic cytosol. This pathway operates in two distinct phases: an irreversible oxidative branch producing NADPH and ribose-5-phosphate, and a reversible non-oxidative branch interconverting phosphorylated sugars [4] [10].

The oxidative branch initiates with glucose-6-phosphate dehydrogenase (G6PD) catalyzing the oxidation of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, concurrently reducing NADP⁺ to NADPH. This reaction represents the committed step and primary regulatory node of the pathway. Subsequent hydrolysis by 6-phosphogluconolactonase yields 6-phosphogluconate, which undergoes oxidative decarboxylation via 6-phosphogluconate dehydrogenase (6PGD) to produce ribulose-5-phosphate, CO₂, and a second NADPH molecule. Cumulatively, this branch generates two NADPH molecules per glucose-6-phosphate molecule consumed [4] [10].

Table 1: Enzymatic Reactions Generating NADPH in the Oxidative Pentose Phosphate Pathway

EnzymeReactionProductsNADPH Yield
Glucose-6-phosphate dehydrogenaseGlucose-6-phosphate + NADP⁺ → 6-Phosphoglucono-δ-lactone + NADPH6-Phosphoglucono-δ-lactone, NADPH1 NADPH
6-Phosphogluconolactonase6-Phosphoglucono-δ-lactone + H₂O → 6-Phosphogluconate6-Phosphogluconate-
6-Phosphogluconate dehydrogenase6-Phosphogluconate + NADP⁺ → Ribulose-5-phosphate + CO₂ + NADPHRibulose-5-phosphate, CO₂, NADPH1 NADPH

The non-oxidative branch dynamically adapts to cellular demands through three operational modes:

  • Pentose-Insufficiency Mode: Directs carbon flux toward nucleotide biosynthesis when ribose-5-phosphate demand exceeds supply.
  • Pentose-Overflow Mode: Channels excess ribose-5-phosphate into glycolytic intermediates when nucleotide demands are low.
  • Pentose-Cycling Mode: Maximizes NADPH production through iterative recycling of glycolytic intermediates back into the oxidative PPP, theoretically yielding up to 12 NADPH molecules per glucose molecule via fructose-1,6-bisphosphatase and gluconeogenic enzymes [10].

A critical biochemical feature of the oxidative PPP is its reserve flux capacity. Under basal conditions, G6PD operates below maximal velocity due to inhibition by physiological NADPH concentrations. During oxidative stress or heightened biosynthetic demand, NADPH consumption increases the NADP⁺ pool, rapidly relieving inhibition and enabling near-instantaneous PPP flux amplification without requiring new enzyme synthesis. This reserve capacity provides a biochemical buffer against redox imbalance [10].

Alternative NADPH-generating systems exist, including mitochondrial nicotinamide nucleotide transhydrogenase (reducing NADP⁺ using NADH with proton gradient coupling), cytosolic malic enzyme, and isocitrate dehydrogenase isoforms. However, the PPP remains quantitatively dominant for cytosolic NADPH supply in most mammalian tissues, contributing approximately 60% of total cellular NADPH in hepatocytes [3] [5] [10].

Compartmentalization in Cellular Redox Homeostasis

NADPH distribution exhibits profound subcellular compartmentalization, with distinct redox ratios maintained in the cytosol, mitochondria, nucleus, and endoplasmic reticulum. This spatial organization enables simultaneous support of oxidative catabolism and reductive anabolism within individual cells [5].

Table 2: Subcellular Compartmentalization of NADPH-Dependent Redox Couples in Mammalian Hepatocytes

CompartmentRedox CoupleRatio (Oxidized/Reduced)Primary Maintenance MechanismMajor Functions
CytosolNADP⁺/NADPH0.001 - 0.01Glucose-6-phosphate dehydrogenase activity, Malic enzymeFatty acid synthesis, Glutathione reduction, ROS detoxification
MitochondriaNADP⁺/NADPHNot established (Estimated <0.001)Nicotinamide nucleotide transhydrogenase, Isocitrate dehydrogenaseAntioxidant regeneration, Heme synthesis, Steroidogenesis
NucleusNADP⁺/NADPHNot quantitatively measuredNuclear NADK isoforms, Nucleotide transportersEpigenetic regulation, DNA repair
Endoplasmic ReticulumNADP⁺/NADPH~0.01Hexose-6-phosphate dehydrogenaseProtein disulfide isomerase activity, Cytochrome P450 reactions

The cytosolic compartment maintains an extremely reduced NADP⁺/NADPH ratio (approximately 0.001-0.01), optimized for reductive biosynthesis including fatty acid elongation, cholesterol synthesis, and nucleotide precursor formation. This reduction potential is primarily established by the oxidative PPP and malic enzyme activity. In contrast, mitochondrial NAD⁺/NADH ratios are significantly more reduced (5-10) than cytosolic NAD⁺/NADH ratios (500-1000), reflecting their distinct metabolic priorities [5].

Membrane permeability dictates specialized transport mechanisms for NADPH precursors:

  • Nuclear Pores: Permit passive diffusion of NAD⁺ and NADH but restrict NADP(H) movement, necessitating in situ synthesis via nuclear NAD kinase (NADK) isoforms [8].
  • Mitochondrial Membranes: The inner mitochondrial membrane is impermeable to pyridine nucleotides, requiring specific transporters. The malate-aspartate shuttle indirectly transfers reducing equivalents from cytosolic NADH to mitochondrial NAD⁺, while nicotinamide mononucleotide (NMN) serves as a principal mitochondrial NAD⁺ precursor [5].

The nicotinamide nucleotide transhydrogenase (NNT) embedded in the mitochondrial inner membrane couples NADPH production to the proton gradient. This enzyme catalyzes the reduction of NADP⁺ by NADH, driven by proton translocation across the membrane:NADH + NADP⁺ + H⁺_out → NAD⁺ + NADPH + H⁺_inThis reaction establishes the mitochondrial NADP⁺/NADPH ratio significantly lower than the NAD⁺/NADH ratio, creating an environment conducive for mitochondrial antioxidant systems like the thioredoxin and glutathione pathways [3] [5].

Compartmentalized NADPH pools support specialized biochemical functions:

  • Endoplasmic Reticulum: Hexose-6-phosphate dehydrogenase generates a dedicated NADPH pool supporting disulfide bond formation during protein folding and cytochrome P450-mediated xenobiotic metabolism [10].
  • Phagosomes: Membrane-bound NADPH oxidase complexes (NOX enzymes) utilize cytosolic NADPH to generate superoxide radicals for microbial killing during the respiratory burst [6].
  • Nucleus: NADPH maintains redox-sensitive transcription factors and provides reducing equivalents for thioredoxin-dependent DNA synthesis and repair mechanisms [5].

Regulatory Mechanisms of Nicotinamide Adenine Dinucleotide Phosphate Production in Eukaryotic Systems

Transcriptional Control

The sterol regulatory element-binding protein (SREBP) family transcriptionally activates lipogenic genes, including glucose-6-phosphate dehydrogenase, during nutritional surplus. This coordinates NADPH supply with fatty acid and cholesterol biosynthesis demands. Hepatic glucose-6-phosphate dehydrogenase expression increases 3-fold during carbohydrate feeding via SREBP-1c activation [10] [6].

Nuclear factor erythroid 2-related factor 2 (NRF2) orchestrates the antioxidant response by binding antioxidant response elements (AREs) in promoters of oxidative PPP enzymes during oxidative stress. NRF2 activation induces glucose-6-phosphate dehydrogenase, 6-phosphogluconate dehydrogenase, transketolase, and transaldolase expression, amplifying NADPH regeneration capacity. This occurs through KEAP1 (Kelch-like ECH-associated protein 1) oxidation, which releases NRF2 for nuclear translocation [10] [6].

Post-Translational Modifications

Glucose-6-phosphate dehydrogenase activity undergoes acute regulation via acetylation and phosphorylation:

  • Acetylation: Sirtuin 2 (SIRT2)-mediated deacetylation enhances glucose-6-phosphate dehydrogenase activity by relieving lysine acetylation-mediated inhibition. Pharmacological SIRT2 inhibition reduces glucose-6-phosphate dehydrogenase activity by 60% in hepatocytes [5] [10].
  • Oxidation: Reactive oxygen species reversibly oxidize cysteine residues in glycolytic enzymes, particularly glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This redirects glucose-6-phosphate toward the oxidative PPP during oxidative stress. Within seconds of oxidant exposure, GAPDH inhibition increases PPP flux by 300% without transcriptional changes [10].

Biochemical Feedback Regulation

The NADP⁺/NADPH ratio directly modulates glucose-6-phosphate dehydrogenase through competitive inhibition at the NADP⁺ binding site. Physiological NADPH concentrations (≈100 μM) maintain enzyme inhibition, while NADPH consumption decreases this inhibition, enabling immediate flux adjustment:

  • Kᵢ (NADPH) = 10-20 μM
  • Kₘ (NADP⁺) = 20-50 μM [4] [10]

Cellular energy status integrates with NADPH regulation through AMP-activated protein kinase (AMPK). AMPK phosphorylation inhibits acetyl-CoA carboxylase, reducing malonyl-CoA production and consequently decreasing NADPH consumption during lipogenesis. This preserves NADPH for antioxidant functions during energy stress [6].

Circadian and Metabolic Integration

The molecular circadian clock regulates NADPH homeostasis via transcriptional control of NAD⁺-salvage enzymes and NAD kinases. Nocturnin (a circadian deadenylase) modulates NADP(H) phosphatase activity, while metazoan SpoT homolog-1 (MESH1) hydrolyzes NADPH to NADH during nutrient deprivation. These enzymes create diurnal NADPH oscillations aligning redox capacity with feeding-fasting cycles [8].

Metabolic competition occurs at the glucose-6-phosphate branchpoint between glycolysis and the PPP. Glycolytic flux suppression via pyruvate kinase M2 (PKM2) oxidation or inhibition increases glucose-6-phosphate availability for NADPH production. Cancer cells exploit this mechanism during detachment from extracellular matrix, redirecting >40% of glucose carbon through the PPP to counteract anoikis-associated oxidative stress [10].

Properties

Product Name

Beta-nicotinamide adenine dinucleotide phosphate tetrasodium salt (reduced form)

IUPAC Name

tetrasodium;[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate;tetrahydrate

Molecular Formula

C21H34N7Na4O21P3

Molecular Weight

905.4 g/mol

InChI

InChI=1S/C21H30N7O17P3.4Na.4H2O/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;;;;;;;;/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35);;;;;4*1H2/q;4*+1;;;;/p-4/t10-,11-,13-,14-,15-,16-,20-,21-;;;;;;;;/m1......../s1

InChI Key

MJMNMZORBRTNGP-NFOLICFBSA-J

SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O.O.O.O.O.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O.O.O.O.O.[Na+].[Na+].[Na+].[Na+]

Isomeric SMILES

C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O.O.O.O.O.[Na+].[Na+].[Na+].[Na+]

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